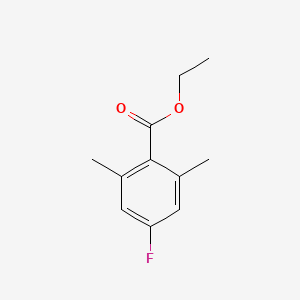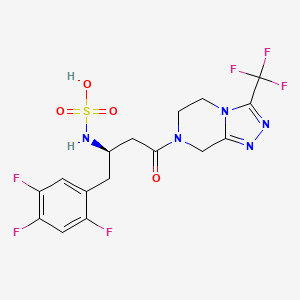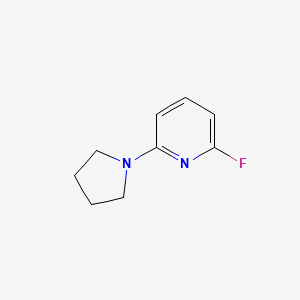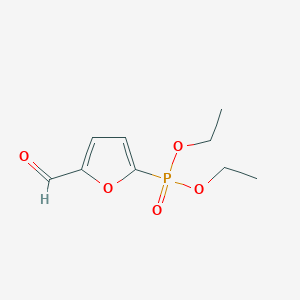
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate
Vue d'ensemble
Description
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate (MBOC) is an organic compound belonging to the class of bromophenyl oxirane-2-carboxylates. It is a colorless solid that is soluble in organic solvents, and it is an important intermediate in organic synthesis. MBOC is used in various scientific research applications, including in the synthesis of pharmaceuticals, materials science, and biochemistry. It has several biochemical and physiological effects, and it has several advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Radiolabelling and Synthesis Methods
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate and related compounds have been researched primarily for their synthesis methods and radiolabelling applications. For instance, Abbas et al. (1991) describe a method for synthesizing and radiolabelling 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid, indicating its potential in radiopharmaceuticals (Abbas, Younas, & Feinendegen, 1991).
Stereoselective Oxirane Formation
Research by Bravo et al. (1994) focuses on the stereoselective formation of oxiranes, which are crucial intermediates in the synthesis of biologically active compounds (Bravo, Frigerio, Fronza, Soloshonok, Viani, Cavicchio, Fabrizi, & Lamba, 1994).
Hypoglycemic Activity
Eistetter and Wolf (1982) explored a series of 2-(phenylalkyl)oxirane-2-carboxylic acids for their effects on blood glucose concentrations, revealing some compounds' potential in managing blood glucose levels (Eistetter & Wolf, 1982).
Propriétés
IUPAC Name |
methyl 3-(3-bromophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBABJTXJZXTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393940.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393941.png)
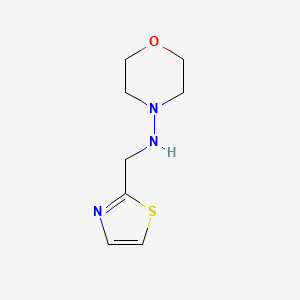
![2-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393946.png)


![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)
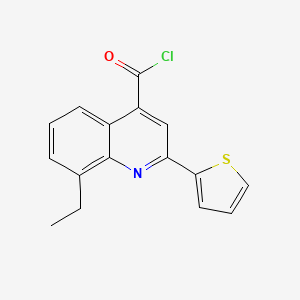
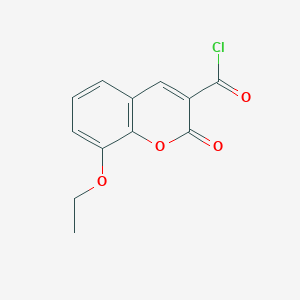
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)
